OCTAFLUORO-1-METHOXYPROP-1-ENE
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Overview
Description
OCTAFLUORO-1-METHOXYPROP-1-ENE, also known as 1,2,3,3,3-pentafluoro-1-(trifluoromethoxy)prop-1-ene, is a fluorinated organic compound with the molecular formula C4F8O. It is characterized by its high fluorine content, which imparts unique chemical and physical properties. This compound is used in various chemical synthesis and surface treatment applications .
Preparation Methods
The synthesis of OCTAFLUORO-1-METHOXYPROP-1-ENE typically involves the reaction of fluorinated alkylating agents with appropriate reactants. One common method is the reaction of OCTAFLUORO-3-METHOXYPROP-1-ENE with specific reagents under controlled conditions . Industrial production methods often involve concentric tube distillation to isolate the desired compound with high purity .
Chemical Reactions Analysis
OCTAFLUORO-1-METHOXYPROP-1-ENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert this compound into less fluorinated derivatives.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
OCTAFLUORO-1-METHOXYPROP-1-ENE has a wide range of scientific research applications, including:
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules and probes for biological studies.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems due to its stability and reactivity.
Mechanism of Action
The mechanism of action of OCTAFLUORO-1-METHOXYPROP-1-ENE involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific application. The pathways involved often include nucleophilic substitution and addition reactions, which are facilitated by the compound’s unique electronic properties .
Comparison with Similar Compounds
OCTAFLUORO-1-METHOXYPROP-1-ENE can be compared with other fluorinated compounds such as:
OCTAFLUORO-3-METHOXYPROP-1-ENE: Similar in structure but differs in the position of the methoxy group.
1-TRIFLUOROMETHOXYPERFLUORO-1-PROPENE: Another fluorinated compound with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs.
Properties
IUPAC Name |
1,2,3,3,3-pentafluoro-1-(trifluoromethoxy)prop-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F8O/c5-1(3(7,8)9)2(6)13-4(10,11)12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLBHDWIEFOPOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(OC(F)(F)F)F)(C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694133 |
Source
|
Record name | 1,2,3,3,3-Pentafluoro-1-(trifluoromethoxy)prop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137741-09-4 |
Source
|
Record name | 1,2,3,3,3-Pentafluoro-1-(trifluoromethoxy)prop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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